Product packaging for 1-methyl-1H-indol-5-amine(Cat. No.:CAS No. 102308-97-4)

1-methyl-1H-indol-5-amine

Cat. No.: B008484
CAS No.: 102308-97-4
M. Wt: 146.19 g/mol
InChI Key: PGTSGPCXPIFQEL-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-5-amine is a high-value indole derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery research. Its structure, featuring a primary amine group on the indole ring, makes it a crucial precursor for constructing more complex, biologically active molecules. This compound is prominently featured in patent literature for the synthesis of 5-aminoindole derivatives investigated as modulators of the H3 receptor, with potential applications in the treatment of metabolic disorders such as obesity, hyperlipidemia, and diabetes . Furthermore, its role as a fundamental scaffold is highlighted in the development of novel 4-indolyl-2-arylaminopyrimidine derivatives, which have demonstrated significant anti-inflammatory activity by inhibiting the release of key cytokines like IL-6 and IL-8, showing promise as therapeutic candidates for Acute Lung Injury (ALI) . As part of the broader class of indole-based heterocycles, which are pivotal in the domains of medicinal chemistry and drug design, this amine is an essential reagent for researchers exploring new anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents . Handling and Storage: To maintain stability and purity, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B008484 1-methyl-1H-indol-5-amine CAS No. 102308-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTSGPCXPIFQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377760
Record name 5-Amino-1-N-methylindole
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102308-97-4
Record name 1-Methyl-1H-indol-5-amine
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Record name 5-Amino-1-N-methylindole
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Record name 1-methyl-1H-indol-5-amine
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Advanced Synthetic Methodologies for 1 Methyl 1h Indol 5 Amine and Its Structural Analogues

Strategies for Direct Synthesis of the 1-Methyl-1H-indol-5-amine Core

The direct synthesis of the this compound scaffold primarily relies on the reduction of a nitroindole precursor, which can be methylated before or after the reduction of the nitro group.

Catalytic Hydrogenation Routes from Nitroindole Precursors

A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 1-methyl-5-nitroindole. vulcanchem.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. vulcanchem.comacs.org The process effectively reduces the nitro group to a primary amine, yielding the desired product. Alternative reducing agents such as ammonium (B1175870) formate (B1220265) can also be employed in conjunction with Pd/C. vulcanchem.com This method is valued for its mild reaction conditions, which help in preserving other functional groups within the molecule. vulcanchem.com

In some variations, the starting material is 5-nitroindole (B16589), which is first methylated at the indole (B1671886) nitrogen to form 1-methyl-5-nitroindole. vulcanchem.com This intermediate is then subjected to catalytic hydrogenation to produce this compound. vulcanchem.com A study demonstrated that using an iridium-based catalyst system, specifically [Ir(cod)Cl]2/1,10-phenanthroline, for the transfer hydrogenation of 1-methyl-5-nitroindole resulted in a high yield of 95%. rsc.org Another approach involves the reduction of the nitro group in 5-nitroindole to 5-aminoindole (B14826), which is then methylated.

PrecursorCatalyst/ReagentProductYieldReference
1-Methyl-5-nitroindoleH₂/Pd-CThis compound- vulcanchem.com
1-Methyl-5-nitroindole[Ir(cod)Cl]₂/1,10-phenanthrolineThis compound95% rsc.org
5-Nitroindole1. Methyl iodide, NaH/DMF; 2. H₂/Pd-CThis compound- vulcanchem.com
5-Nitroindole1. Pd/C, H₂; 2. Ethyl halides, K₂CO₃1-Ethyl-1H-indol-5-amine-
3-Bromo-1-methyl-5-nitro-1H-indoleZn-dust, NH₄Cl3-Bromo-1-methyl-1H-indol-5-amine77% google.com

N-Methylation and Subsequent Reductive Approaches

An alternative strategy involves the initial reduction of 5-nitroindole to 5-aminoindole, followed by N-methylation. The reduction of 5-nitroindole is a common step and can be achieved through catalytic hydrogenation. nbinno.com The subsequent N-alkylation of the resulting 5-aminoindole with an alkyl halide, such as an ethyl halide, under basic conditions affords the N-alkylated product.

Reductive amination represents another versatile approach. This one-pot reaction can form substituted amines from aldehydes or ketones. mdpi.com For instance, the synthesis of ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine involves reductive amination with ethylamine. The Leuckart reaction is a specific method for the reductive amination of aldehydes and ketones, offering a one-pot synthesis of amines. mdpi.com

Evaluation of Stereoselective Synthetic Pathways

The stereoselective synthesis of indole derivatives is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. One-pot multicomponent reactions, such as the [3+2] cycloaddition, have been developed to create complex spirooxindole derivatives with high stereoselectivity. nih.govacs.org This method involves the in-situ generation of azomethine ylides from isatin (B1672199) and a secondary amino acid, which then react with a dipolarophile. nih.govacs.org

Another approach involves the diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine. researchgate.netacs.org The resulting homoallylic amine can then undergo intramolecular N-arylation to form various benzo-fused heterocyclic structures. researchgate.netacs.org These methods, while not directly applied to the synthesis of the unsubstituted this compound, are indicative of the advanced strategies available for creating chiral analogues.

Functionalization and Derivatization Techniques at the Amine Moiety

The primary amine group of this compound is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Amidation and Alkylation Reactions

Amidation, the formation of an amide bond, is a common derivatization strategy. This can be achieved by reacting the amine with a carboxylic acid or its activated derivative, such as an acyl chloride. organic-chemistry.org For example, the synthesis of 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide involves coupling this compound with pyridine-4-carbonyl chloride. vulcanchem.com Boron-based reagents like B(OCH₂CF₃)₃ can also mediate the direct amidation of carboxylic acids and amines. acs.org

Alkylation of the amine group can introduce various substituents. Reductive amination provides a controlled method for mono-alkylation, avoiding the common issue of over-alkylation seen with direct alkylation using alkyl halides.

Reaction TypeReagentsProduct TypeReference
AmidationPyridine-4-carbonyl chloride, EDCI/HOBtCarboxamide vulcanchem.com
AmidationCarboxylic acid, B(OCH₂CF₃)₃Amide acs.org
Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN)Substituted Amine

Buchwald-Hartwig and Suzuki Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. researchgate.netsnnu.edu.cn This reaction has been employed in the synthesis of complex indole derivatives. For instance, the coupling of 1-(2-cyclohexylethyl)-1H-indol-5-amine with 4-bromo-2-chloropyridine (B124038) was achieved using a palladium catalyst with BINAP as the ligand. acs.org The reaction is known for its broad substrate scope and mild conditions. snnu.edu.cn

The Suzuki coupling reaction, another palladium-catalyzed process, is used to form carbon-carbon bonds between an organoboron compound and an organohalide. nih.gov This reaction has been utilized in the synthesis of indole derivatives, such as the coupling of a bromo-indole with phenylboronic acid. acs.orggoogle.com The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and base is crucial for the success of the reaction. acs.orgnih.gov

Coupling ReactionReactantsCatalyst SystemProduct TypeReference
Buchwald-Hartwig Amination1-(2-Cyclohexylethyl)-1H-indol-5-amine, 4-Bromo-2-chloropyridinePd(dba)₂, BINAP, NaOtBuArylated Amine acs.org
Suzuki Coupling3-Bromo-1-methyl-1H-indol-5-amine derivative, Phenylboronic acidPd(PPh₃)₂Cl₂Phenylated Indole google.com
Suzuki Coupling4-Bromo-2-chloro-1-nitrobenzene derivative, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biphenyl derivative acs.org

Multi-Component Reactions for Complex Adducts, e.g., Ugi-4CR

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acylamino carboxamide derivatives. mdpi.comacs.orgresearchgate.net While a specific Ugi-4CR employing this compound as the amine component is not extensively documented in readily available literature, the reaction's versatility with other indole-based amines suggests its potential applicability.

The general mechanism of the Ugi-4CR involves the initial formation of a Schiff base from the amine and carbonyl compound, which is then protonated. Nucleophilic attack by the isocyanide, followed by reaction with the carboxylate anion and a subsequent Mumm rearrangement, yields the final product. mdpi.com The reactivity of the amino group on the indole scaffold makes it a suitable candidate for this transformation. For instance, Ugi reactions have been successfully performed with various amino acids, including tryptophan, to generate complex polycyclic indole derivatives. nih.gov

A hypothetical Ugi-4CR involving this compound could proceed as outlined in the following table, which illustrates the potential for generating diverse molecular scaffolds by varying the other three components.

Table 1: Hypothetical Ugi-4CR with this compound

Aldehyde/KetoneIsocyanideCarboxylic AcidPotential Product Structure
FormaldehydeBenzyl isocyanideAcetic acidN-acetyl-N-(1-methyl-1H-indol-5-yl)glycyl-N-benzylamide
Acetonetert-Butyl isocyanideBenzoic acidN-benzoyl-N-(1-methyl-1H-indol-5-yl)alanyl-N-tert-butylamide
BenzaldehydeCyclohexyl isocyanidePropionic acidN-propionyl-N-(1-methyl-1H-indol-5-yl)phenylglycyl-N-cyclohexylamide

The successful application of the Ugi reaction with other indole derivatives, such as indole-3-carboxaldehydes and N-methylindole, further supports the feasibility of this approach for creating complex adducts of this compound. erciyes.edu.trbenthamdirect.com These reactions highlight the robustness of the indole scaffold in MCRs, paving the way for the synthesis of novel compound libraries based on the this compound core.

Synthesis of Related Indole-Amine Scaffolds

The synthetic strategies for producing structural analogues of this compound are diverse, encompassing the preparation of aminomethyl, aminopropyl, and fused heterocyclic derivatives.

Strategies for 5-(Aminomethyl)indole Derivatives

The synthesis of 5-(aminomethyl)indole derivatives, which are structural isomers of C-alkylated this compound, often involves the reduction of a nitrile or a related functional group at the 5-position of the indole ring. For example, the synthesis of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides starts from 1H-indol-5-amine, a close analogue of the target compound. iosrjournals.org This highlights the utility of the amino group at the 5-position as a handle for further functionalization.

A common route to 5-(aminomethyl)indoles involves the introduction of a protected aminomethyl group. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione through simultaneous deprotection of the phthalimide (B116566) and acetyl groups. While this example starts with an indoline (B122111) core, similar strategies can be envisioned for the indole scaffold.

Synthesis of Substituted Indole-5-aminopropyl Derivatives

The synthesis of indole-5-aminopropyl derivatives can be achieved through various routes. One common method involves the nucleophilic substitution of a suitable leaving group on a propyl chain attached to the indole nitrogen. For example, 1-(3-(pyrrolidin-1-yl)propyl)-1H-indole has been synthesized, demonstrating the feasibility of introducing an aminopropyl side chain at the N-1 position.

Another approach involves the modification of a pre-existing side chain at the 5-position. For instance, the synthesis of certain indole derivatives involves the reaction of 5-nitro-1H-indole with 1,3-dibromopropane, followed by further transformations to introduce the amino group.

Development of Indole-Fused Heterocyclic Systems

The indole nucleus serves as a versatile platform for the construction of fused heterocyclic systems. Several methodologies have been developed to synthesize pyrimido[4,5-b]indoles, which are of significant interest in medicinal chemistry. One approach involves the intermolecular annulation of substituted indoles. For example, a four-component reaction of indole-3-carboxaldehydes, benzaldehydes, and ammonium iodide has been used to prepare 2-aryl-9H-pyrimido[4,5-b]indoles. acs.org This strategy involves the formation of the pyrimidine (B1678525) ring onto the indole scaffold.

Another strategy involves the cyclocondensation of a 5-aminoindole derivative with a suitable dielectrophile. For instance, the synthesis of substituted pyrimido[5,4-b]indoles has been achieved starting from 2-aminobenzonitrile, which is cyclized to an aminoindole intermediate that then undergoes further reactions to form the fused pyrimidine ring. acs.org These methods showcase the potential of using this compound as a key building block for the synthesis of more complex, fused heterocyclic structures. A modified Friedländer approach has also been reported for the synthesis of the pyrimido[4,5-b]indole core.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles and their derivatives to minimize environmental impact and improve efficiency. Key green approaches include the use of microwave irradiation and ionic liquids.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in various indole syntheses. cem.com For example, the synthesis of substituted (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones was successfully carried out using microwave irradiation. nih.gov This technology has also been applied to the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives, resulting in excellent yields and high regioselectivity in shorter reaction times compared to conventional heating. mdpi.com The synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-amino acid-derived enamines also showed significantly improved yields under microwave irradiation. mdpi.com While a specific microwave-assisted synthesis of this compound is not detailed, these examples strongly suggest its potential for optimizing the standard reduction of 1-methyl-5-nitro-1H-indole or other synthetic routes.

Ionic liquids are another cornerstone of green chemistry, often serving as both solvent and catalyst. Their low volatility and tunability make them attractive alternatives to traditional organic solvents. The N-substitution of indoles has been effectively performed in the basic ionic liquid 1-methyl-3-butylimidazolium hydroxide, which acts as both a catalyst and a solvent, leading to high yields of N-substituted indoles. clockss.org Furthermore, task-specific ionic liquids have been used for the efficient preparation of 3-substituted indoles via Michael addition. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The use of ionic liquids in the synthesis of isoxazolyl dihydro-1H-indol-4(5H)-ones has also been reported as a mild, efficient, and eco-friendly protocol. These examples demonstrate the potential of ionic liquids to provide a greener synthetic route to this compound and its derivatives.

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Indole Derivatives

Reaction TypeConventional MethodGreen AlternativeAdvantages of Green Method
N-Alkylation of IndoleSodium amide in liquid ammonia, then methyl iodideBasic ionic liquid [bmim][OH]Higher yield, regioselective, environmentally benign
Synthesis of 3-Substituted IndolesVarious catalysts and organic solventsCellulose Sulfuric Acid (CSA) catalyst, solvent-freeReusable catalyst, green route
Synthesis of Indole-3-propanamidesTraditional multi-step synthesisGreen catalyst choline (B1196258) chloride/ureaSimple operation, reduced reaction time

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Methyl 1h Indol 5 Amine

Reactivity of the Arylamine Functionality

Nucleophilic Reactivity

The primary amine group (-NH2) on the indole (B1671886) ring possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. vulcanchem.com This allows it to readily participate in a variety of chemical transformations by attacking electron-deficient centers.

Key reactions involving the nucleophilic amine include:

Acylation: The amine can react with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is fundamental for introducing new functional groups and building more complex molecular architectures. vulcanchem.com

Alkylation: The amine can undergo alkylation, although controlling the degree of substitution (mono-, di-, or tri-alkylation) can be challenging.

Condensation Reactions: It can react with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases) through a condensation mechanism. smolecule.com These imines can be further reduced to secondary amines.

Multicomponent Reactions: The related compound, 1H-indol-5-amine, is known to participate in three-component reactions. For example, it reacts with aromatic aldehydes and a 1,3-dicarbonyl compound in a catalyst-free process to yield complex heterocyclic systems like pyrrolo[3,2-f]quinolines. medchemexpress.comrsc.org It is anticipated that 1-methyl-1H-indol-5-amine would exhibit similar reactivity in such one-pot syntheses.

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it inherently susceptible to electrophilic aromatic substitution (EAS). ambeed.com The reaction proceeds via a two-step mechanism where the aromatic ring first attacks an electrophile (E+) in a rate-determining step that disrupts aromaticity, followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com

The reactivity and regioselectivity of EAS on this compound are governed by the combined influence of the N-methyl group and the C-5 amino group.

Activating Nature: Both the indole nitrogen and the 5-amino group are strong electron-donating groups, which activate the ring towards electrophilic attack, making the reactions faster than with benzene (B151609). masterorganicchemistry.com

Directing Effects: The indole nucleus typically directs electrophiles to the C-3 position. However, in this compound, the powerful activating and ortho-, para-directing 5-amino group strongly influences the position of substitution. Therefore, electrophilic attack is expected to occur at the positions ortho to the amine, namely C-4 and C-6.

Vilsmeier-Haack Reaction: This specific type of EAS is used to introduce a formyl group onto an aromatic ring. On related 5-nitro-1H-indole systems, the Vilsmeier-Haack reaction has been successfully employed to generate the corresponding carbaldehyde, which serves as a key intermediate for further elaboration. A similar transformation would be expected for this compound, likely resulting in formylation at the C-4 or C-6 position.

Role as a Chemical Building Block and Intermediate

Due to its versatile reactivity, this compound serves as a valuable scaffold and intermediate in organic synthesis. ambeed.comambeed.com It is a common starting point for the construction of more complex molecules, particularly fused heterocyclic systems with potential biological activity.

Precursor in Heterocyclic System Synthesis

The bifunctional nature of this compound allows it to be used in cyclization reactions to create polycyclic structures. It has been employed as a key precursor for various heterocyclic frameworks. For instance, the synthesis of certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which involves the construction of a pyrimidine (B1678525) ring fused to another pyrimidine, can utilize substituted indoles as starting materials. rsc.org The amino group provides a reactive handle for annulation reactions, where an additional ring is fused onto the indole core.

Starting MaterialReaction TypeResulting Heterocyclic SystemReference
1H-Indol-5-amineThree-component reaction with aldehydes and dicarbonylsPyrrolo[3,2-f]quinoline rsc.org
Ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylateReaction with thiourea1H-Indolyl-dihydropyrimido[4,5-d]pyrimidinone rsc.org

The table above shows examples of complex heterocyclic systems synthesized from indole precursors, illustrating the utility of the indole amine scaffold.

Reactivity with Specific Reagents

Phenyliodine(III) diacetate (PIDA): PIDA is a mild hypervalent iodine(III) oxidant that facilitates a range of transformations, including oxidative C-N bond formation. mdpi.comhbni.ac.in In reactions with indoles, PIDA can act as an electrophile, attacking the electron-rich C-3 position to form a 3-acetoxy-substituted indole intermediate. mdpi.com Alternatively, it can oxidize amine functionalities. PIDA is known to mediate intramolecular C(sp2)-H amidation to form benzimidazoles and intermolecular dehydrogenative annulation reactions. hbni.ac.in While specific studies on its reaction with this compound are not detailed, it is plausible that PIDA could mediate either electrophilic attack on the indole ring or oxidative coupling involving the 5-amino group, leading to dimerization or intramolecular cyclization depending on the substrate and conditions.

Chloroacetic acid: The reaction of N-substituted hydroxy indoles with monochloroacetic acid has been shown to afford the corresponding indole acetic acid derivatives. arkat-usa.org In the case of this compound, the nucleophilic amino group is expected to react with chloroacetic acid in an N-alkylation reaction. This would result in the formation of 2-((1-methyl-1H-indol-5-yl)amino)acetic acid, a transformation that attaches a carboxymethyl group to the amine nitrogen.

Reaction Kinetics and Thermodynamic Considerations of Key Transformations

Detailed kinetic and thermodynamic studies specifically for the key transformations of this compound are not widely published. However, the energetic principles can be inferred from general mechanistic studies of related reactions.

Reaction Kinetics: For electrophilic aromatic substitution (EAS), the initial attack of the electrophile on the aromatic π-system is the slow, rate-determining step. masterorganicchemistry.com This is because this step involves the disruption of the energetically favorable aromatic system to form a non-aromatic carbocation intermediate (the σ-complex). The presence of two strong electron-donating groups (the N-methyl indole system and the 5-amino group) stabilizes this cationic intermediate through resonance, thereby lowering the activation energy and increasing the reaction rate compared to less activated aromatic rings.

Mechanistic Investigations of Derivatization Reactions

The derivatization of this compound is a process governed by the interplay of its distinct reactive sites: the nucleophilic 5-amino group and the electron-rich indole ring. The indole system is a π-excessive heterocycle, making it prone to electrophilic substitution, with the C-3 position being the most favored site of attack. ekb.egresearchgate.net This preference is due to the ability of the nitrogen atom's lone pair to stabilize the positive charge in the transition state intermediate (the sigma complex or arenium ion) without disrupting the aromaticity of the benzene ring. ekb.eg Concurrently, the exocyclic amino group at the C-5 position offers a site for reactions typical of aromatic amines, such as acylation and alkylation.

Mechanistic investigations into these derivatization reactions focus on understanding the pathways, intermediates, and the factors that control regioselectivity. These factors include the nature of the electrophile, the reaction conditions (temperature, solvent, catalyst), and the potential for kinetic versus thermodynamic control. libretexts.orgwikipedia.org

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

A key derivatization is the formylation of the indole nucleus, commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) at the C-3 position and serves as a prime example of electrophilic aromatic substitution on the this compound scaffold.

The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted formamide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack and Hydrolysis: The electron-rich C-3 position of this compound attacks the Vilsmeier reagent. This step is the classic electrophilic aromatic substitution, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton restores the aromaticity of the indole ring, yielding an iminium salt intermediate. This salt is then hydrolyzed during aqueous workup to furnish the final 3-formyl derivative. ekb.egwikipedia.org A proposed mechanism for the Vilsmeier-Haack formylation of an indole ring is detailed in scientific literature. ekb.egarkat-usa.org

The reaction is highly regioselective for the C-3 position due to the superior stability of the resulting transition state compared to an attack at any other position on the ring. ekb.eg

Acylation Reactions: Competing N-Acylation and C-Acylation

Acylation of this compound can occur at two primary locations: the nitrogen of the 5-amino group (N-acylation) or the C-3 position of the indole ring (C-acylation, a Friedel-Crafts type reaction). The outcome is often dictated by the choice of acylating agent and reaction conditions, illustrating the principles of kinetic and thermodynamic control. libretexts.orglibretexts.org

N-Acylation (Kinetic Control): The amino group at C-5 is a potent nucleophile. Under mild conditions, using reactive acylating agents like acyl chlorides or anhydrides, the reaction often proceeds rapidly at this site. ntu.edu.sgdicp.ac.cn This pathway generally has a lower activation energy and is considered the kinetically controlled product. The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

C-Acylation (Thermodynamic Control): For acylation to occur at the C-3 position, a Lewis acid catalyst (e.g., AlCl₃) is typically required to generate a highly reactive acylium ion (RCO⁺). numberanalytics.comchemistrystudent.com The acylium ion then acts as the electrophile in a Friedel-Crafts acylation reaction. The mechanism involves the formation of the acylium ion, its attack on the C-3 position to form a sigma complex, and subsequent deprotonation to yield the 3-acylindole. numberanalytics.com This pathway may require more forcing conditions (higher temperatures) to overcome a higher activation energy barrier but can lead to a more stable product, characteristic of thermodynamic control. wikipedia.orglibretexts.org

The interplay between these two pathways is a critical consideration in synthesis design. Protecting the 5-amino group is a common strategy to ensure that acylation occurs selectively at the C-3 position.

Below is a table summarizing the mechanistic aspects of these key derivatization reactions.

Reaction Type Reagents Reactive Site Key Intermediate(s) Driving Force / Control
Vilsmeier-Haack Formylation POCl₃, DMFC-3Vilsmeier Reagent (Chloroiminium ion), Sigma Complex, Iminium SaltElectrophilicity of Vilsmeier reagent; Stability of transition state
N-Acylation Acyl Chloride, Base5-NH₂Tetrahedral IntermediateNucleophilicity of the amino group; Kinetic Control
Friedel-Crafts C-Acylation Acyl Chloride, Lewis Acid (e.g., AlCl₃)C-3Acylium Ion, Sigma Complex (Arenium Ion)Formation of highly reactive acylium ion; Thermodynamic Control

This interactive table provides a summary of mechanistic details for the derivatization of this compound.

Detailed research findings from computational studies, such as Density Functional Theory (DFT), on related indole systems help to quantify the reactivity and stability of intermediates and transition states. internationaljournalssrg.org These studies can calculate parameters like heats of formation and frontier molecular orbital energies (HOMO-LUMO gaps) to predict the most likely reaction pathways, confirming the observed regioselectivity in electrophilic substitutions. For instance, the lower energy of the transition state for electrophilic attack at C-3 compared to C-2 provides a quantitative basis for the observed product distribution. ekb.eg

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 1h Indol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and nitrogen atoms within a molecule.

High-Resolution ¹H NMR Spectroscopy for Structural Elucidation

High-resolution ¹H NMR spectroscopy for 1-methyl-1H-indol-5-amine allows for the identification and assignment of each proton in the molecule. The spectrum provides information based on chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J), which reveal the connectivity of adjacent protons.

For this compound, the expected signals include those from the N-methyl group, the amine (NH₂) group, and the five protons on the indole (B1671886) ring system. The N-methyl group typically appears as a sharp singlet in the aliphatic region. The protons on the pyrrole (B145914) ring (H-2 and H-3) and the benzene (B151609) ring (H-4, H-6, and H-7) exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern. For instance, protons on the benzene portion of the indole ring typically resonate in the 6.5-7.5 ppm range. The amine protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on general indole chemistry and data from analogous compounds. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N1-CH₃3.7 - 3.9Singlet (s)
H-27.0 - 7.2Doublet (d)
H-36.3 - 6.5Doublet (d)
H-47.1 - 7.3Doublet (d)
H-66.7 - 6.9Doublet of doublets (dd)
H-76.9 - 7.1Doublet (d)
5-NH₂3.5 - 4.5Broad Singlet (br s)

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, revealing the total number of carbon environments. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its electronic environment (e.g., attachment to nitrogen). The indole ring itself contains eight carbon atoms, and the N-methyl group adds a ninth, all of which are expected to be unique and thus produce nine distinct signals in the ¹³C NMR spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N1-CH₃32 - 34
C-2128 - 130
C-3100 - 102
C-3a128 - 130
C-4110 - 112
C-5140 - 142
C-6111 - 113
C-7105 - 107
C-7a131 - 133

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of indole derivatives by revealing correlations between different nuclei. core.ac.uk

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. science.gov For this compound, COSY would show correlations between H-2 and H-3 on the pyrrole ring, and among the adjacent aromatic protons H-6 and H-7, and H-6 and H-4.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This technique is essential for definitively assigning the signals of protonated carbons in the ¹³C spectrum, such as linking the H-2 signal to the C-2 signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edu This is particularly powerful for connecting different parts of the molecule. For example, HMBC would show correlations from the N-methyl protons to the C-2 and C-7a carbons, confirming the position of the methyl group. It would also be critical for linking the protons to the quaternary (non-protonated) carbons like C-3a, C-5, and C-7a. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. nih.gov It is especially useful for determining stereochemistry and conformation. In a derivative of this compound, ROESY could confirm the spatial proximity of substituents to nearby ring protons.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Nitrogen Environments

While less common than ¹H and ¹³C NMR, nitrogen NMR (specifically of the ¹⁵N isotope) can provide valuable information about the two distinct nitrogen environments in this compound: the pyrrole-type nitrogen of the N-methylated indole ring and the aniline-type nitrogen of the 5-amino group. The chemical shifts of these nitrogen atoms are highly sensitive to their electronic state and local environment. For instance, distinguishing between N-alkylated isomers of nitrogen-containing heterocycles, such as indazoles, has been demonstrated using ¹⁵N NMR, highlighting its utility in providing definitive structural data where other NMR techniques might be ambiguous. jmchemsci.com Long-range ¹H-¹⁵N correlation experiments, similar to HMBC, can be used to assign the nitrogen signals. science.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of a synthesized compound by measuring its mass with very high precision (typically to within 5 ppm). researchgate.netchrom-china.com For this compound, the molecular formula is C₉H₁₀N₂. HRMS analysis would be expected to yield a mass measurement that corresponds to the theoretical exact mass of the protonated molecule, [M+H]⁺. This precise measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Table 3: Theoretical Exact Mass for this compound

IonMolecular FormulaTheoretical Exact Mass (Da)
[M+H]⁺[C₉H₁₁N₂]⁺147.0917

Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization. In the analysis of this compound and its derivatives, characteristic fragmentation pathways provide definitive structural confirmation. For instance, in the mass spectrum of a derivative, 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide, a molecular ion peak at m/z 251.28 [M+H]⁺ is observed. A consistent fragmentation pattern is the loss of the pyridine (B92270) moiety, resulting in a mass difference (Δ m/z) of 79. vulcanchem.com Similarly, for (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related indoline (B122111) derivative, the mass spectrum shows a molecular ion peak at m/z 148, with a significant fragment at m/z 132 corresponding to the loss of the amino group (M⁺ − NH₂). mdpi.com

The fragmentation of tryptamine (B22526) derivatives, which share the core indole structure, often involves common pathways that are useful for classification and identification. squarespace.com Studies on ketamine analogues, which also feature a cyclic amine structure, have detailed fragmentation pathways such as α-cleavage of carbon bonds and subsequent loss of small neutral molecules like carbon monoxide (CO). mdpi.com These established patterns of fragmentation are crucial for the rapid screening and structural identification of new indole derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of this compound and its derivatives. The presence of an amine group is typically confirmed by N-H stretching vibrations. For example, in (2,3-dihydro-1H-indol-5-ylmethyl)amine, characteristic NH₂ and NH stretching bands are observed at 3359, 3282, and 3012 cm⁻¹. mdpi.com In a related indole derivative, N-H stretching is identified at approximately 3400 cm⁻¹. For aromatic compounds, C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. scialert.net

The indole ring itself gives rise to several characteristic absorptions. Aromatic C=C bond stretching vibrations are typically observed around 1600 cm⁻¹. The C-N stretching absorption is generally found in the region of 1382–1266 cm⁻¹. In a derivative of 1-methyl-1H-indole, the methyl group attached to the nitrogen is also identifiable. ijcrt.org The interpretation of these spectra allows for a detailed confirmation of the molecular structure.

Table 1: Characteristic FT-IR Absorption Bands for Indole Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-H (Amine) Stretch ~3400
C-H (Aromatic) Stretch 3100-3000 scialert.net
C=C (Aromatic) Stretch ~1600

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the analysis of indole derivatives, FT-Raman spectra can help to confirm the assignments made from FT-IR data. For example, in an indeno quinoxaline (B1680401) derivative, C-H stretching vibrations for the heteroaromatic ring were observed in both FT-IR (3063 and 3038 cm⁻¹) and FT-Raman (3064 and 3037 cm⁻¹) spectra. scialert.net Similarly, C-C stretching modes have been identified in both FT-IR and FT-Raman spectra of related compounds. scialert.net The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in a robust structural elucidation. worldscientific.comopenaccesspub.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its conjugation system. The indole nucleus of this compound contains a conjugated π-electron system, which gives rise to characteristic absorption bands. Typically, indole derivatives exhibit π→π* transitions. ijcrt.org For instance, a derivative, 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide, shows a maximum absorption (λₘₐₓ) at approximately 280 nm, which is attributed to indole π→π* transitions. vulcanchem.com

The electronic transitions observed in the UV-Vis spectrum, such as n→π* and π→π*, occur in the region above 200 nm, which is accessible to standard spectrophotometers. adcmastuana.org The position and intensity of these absorption bands can be influenced by the substituents on the indole ring. The analysis of these electronic transitions helps to understand the electronic properties and stability of the compound. ijcrt.org

Table 2: Typical UV-Visible Absorption for Indole Derivatives

Transition Type Typical Wavelength Range (nm) Associated Structural Feature Reference
π→π* ~280 Indole conjugated system vulcanchem.com

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized compounds. For derivatives of this compound, Reverse-Phase HPLC (RP-HPLC) is a common method for purity determination. For example, the purity of 1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide was assessed via HPLC using a C18 column with an acetonitrile/water gradient, typically showing >98% purity. vulcanchem.com Similarly, for 1-ethyl-1H-indol-5-amine, HPLC-DAD is used to confirm >98% purity at a wavelength of 254 nm. GC-MS can also be employed to detect any volatile impurities, such as residual solvents. The development of a validated RP-HPLC method is crucial for quality control and stability studies of these compounds. researchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to validate its empirical formula. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. For a newly synthesized derivative, (2,3-dihydro-1H-indol-5-ylmethyl)amine, elemental analysis was a key part of its structural confirmation, alongside other spectroscopic methods. mdpi.comresearchgate.net For amino-(1-methyl-1H-indol-3-yl)-acetic acid, elemental analysis further validates its purity. vulcanchem.com This technique serves as a fundamental check to ensure the correct elemental composition of the synthesized molecule.

Table 3: List of Compounds Mentioned

Compound Name
This compound
1-methyl-N-(pyridin-4-yl)-1H-indole-5-carboxamide
(2,3-dihydro-1H-indol-5-ylmethyl)amine
1-ethyl-1H-indol-5-amine
amino-(1-methyl-1H-indol-3-yl)-acetic acid
(Z)-3-cyclopentyl-N-((1-methyl-1H-indol-3-yl)methylene)propan-1-amine

Computational and Theoretical Investigations of 1 Methyl 1h Indol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern the reactivity and stability of 1-methyl-1H-indol-5-amine.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic transitions and chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich indole (B1671886) ring system and the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would be distributed over the aromatic system, ready to accept electron density. This distribution facilitates intramolecular charge transfer (ICT), a process that is fundamental to the molecule's optical and electronic properties. tandfonline.comresearchgate.net In related indole derivatives, the HOMO-LUMO energy gap has been shown to be a critical factor in their biological and electronic activity. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Properties for Indole Derivatives Note: These values are illustrative, based on calculations for structurally similar indole compounds, and serve to represent the expected electronic characteristics of this compound.

Parameter Representative Value Significance
EHOMO ~ -5.2 eV Indicates electron-donating capability
ELUMO ~ -0.8 eV Indicates electron-accepting capability
Energy Gap (ΔE) ~ 4.4 eV Correlates with chemical reactivity and stability

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the nature of intermolecular bonds, such as hydrogen bonds. mdpi.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures.

The analysis quantifies the stabilization energy, E(2), associated with donor-acceptor interactions between a filled (donor) NBO and an empty (acceptor) NBO. mdpi.com For this compound, significant interactions would include the delocalization of the nitrogen lone pair of the amine group into the π* antibonding orbitals of the indole ring. Furthermore, NBO analysis can model intermolecular hydrogen bonding, for instance, between the amine group (as a donor) and an acceptor atom from a solvent or a protein receptor. mdpi.comuba.ar The magnitude of the E(2) energy provides a quantitative measure of the strength of these interactions. mdpi.com

Table 2: Illustrative NBO Donor-Acceptor Interactions for this compound Note: This table presents potential intramolecular and intermolecular interactions and representative stabilization energies based on analyses of similar functional groups.

Donor NBO (i) Acceptor NBO (j) Interaction Type Representative E(2) (kcal/mol)
LP (N) of -NH2 π* (C-C) of Indole Ring Intramolecular Hyperconjugation 5-10
σ (N-H) of -NH2 LP* (O) of Water Intermolecular H-Bond 3-6
LP (O) of Water σ* (N-H) of -NH2 Intermolecular H-Bond 4-8

Theoretical calculations can accurately predict spectroscopic parameters, which is invaluable for confirming molecular structures and interpreting experimental data. Using methods like DFT, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts and the infrared (IR) vibrational frequencies. dergipark.org.tropenaccesspub.org

Calculated ¹H and ¹³C NMR chemical shifts for this compound would correspond to specific protons and carbons in the molecule, aiding in the assignment of experimental spectra. mdpi.com Similarly, the theoretical vibrational spectrum can predict the frequencies of key functional group stretches, such as the N-H and C-N vibrations of the amine group and the various C-H and C=C vibrations within the indole ring. uni-greifswald.de These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. openaccesspub.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its preferred shapes to its interactions with complex biological systems.

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. acs.org For this compound, the indole ring system is largely planar and rigid. The main sources of conformational flexibility are the rotation around the C-N bond of the amino substituent and the orientation of the N-methyl group.

By systematically rotating these bonds and calculating the potential energy at each step, a conformational energy landscape can be generated. rsc.org This map reveals the lowest-energy (most stable) conformations and the energy required to transition between them. Such studies are crucial for understanding how the molecule might need to adapt its shape to fit into a protein's binding site. acs.orgrug.nl

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are employed to study its interactions with protein targets. researchgate.net Docking predicts the preferred binding orientation of the molecule within a protein's active site, providing a binding affinity score that estimates the strength of the interaction.

Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time. acs.org These simulations track the movements of every atom, providing detailed information on the dynamic interplay, including key hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues. nih.gov Studies on related indole derivatives have shown their potential to bind to various targets, such as enzymes and DNA G-quadruplexes, highlighting the importance of specific substitutions on the indole core for directing these interactions. acs.orgacs.org

Table 3: Summary of Ligand-Protein Interaction Studies for Related Indoleamine Compounds Note: This table summarizes findings from published studies on compounds structurally related to this compound to illustrate the application and insights from such computational methods.

Compound Type Protein Target Method Key Findings Reference
Indole derivatives FtsZ Protein MD Simulation The ligand could maintain the protein in a specific state (T state), which is conducive to its biological function. acs.org
Indole-based hybrids Acetylcholinesterase (AChE) Docking & MD Identified a dual binding site interaction, explaining inhibitory effects. The stability of the complex was confirmed over the simulation time. researchgate.netacs.org
Indole fragments c-MYC G-quadruplex DNA Docking & MD Assessed binding energies and stability of fragments in the binding site, identifying key hydrogen bond formations.

Conformational Analysis and Energy Landscapes

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural or property-based descriptors of a set of compounds with their biological activities or physicochemical properties. These models are instrumental in understanding the chemical features essential for a compound's function and in predicting the activity of novel, untested molecules. For this compound and its derivatives, these techniques provide valuable insights into their potential as scaffolds in drug discovery.

2D-QSAR and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA, HQSAR)

Two-dimensional (2D) and three-dimensional (3D) QSAR are powerful tools for elucidating the relationship between molecular structure and biological activity. tandfonline.com 2D-QSAR models use descriptors derived from the 2D representation of a molecule, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluate the steric and electrostatic fields of a molecule in three-dimensional space. nih.gov

Studies on various indole derivatives have successfully employed these methods to build predictive models. For instance, 3D-QSAR studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives as PIM2 inhibitors resulted in robust CoMFA and CoMSIA models. nih.govresearchgate.net The CoMFA model yielded a cross-validation coefficient (q²) of 0.68 and a conventional determination coefficient (R²) of 0.91, while the CoMSIA model gave a q² of 0.62 and an R² of 0.90. nih.gov These models were validated externally, confirming their predictive power. nih.gov Similarly, a combined 2D-QSAR and 3D-QSAR/CoMSIA study on indole-alkylamine derivatives as β3 adrenergic agonists identified that steric properties, along with hydrogen-bond donor and acceptor fields, were major contributors to biological activity. mdpi.com

In a study on quinazoline (B50416) derivatives as EGFR inhibitors, the substitution with an N-methyl-1-(pyridin-3-ylmethyl)-1H-indol-5-amine ring at a specific position was analyzed using 3D-QSAR contour maps. frontiersin.org The analysis revealed that steric effects are crucial, with green contours indicating regions where bulky groups would enhance activity and yellow contours suggesting areas where they would be detrimental. frontiersin.org CoMFA and CoMSIA are the most popular 3D-QSAR methods, which analyze molecules for potential modifications to improve specificity, while Hologram QSAR (HQSAR) uses fingerprints to identify substructural features important for biological activity. ijpsonline.com

Table 1: Example of Statistical Results from 3D-QSAR Studies on Indole Derivatives

Model Type Compound Series q² (Cross-validation) r² (Non-cross-validation) Key Findings
CoMFA 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines nih.gov 0.68 0.91 Steric and electrostatic fields are critical for PIM2 inhibitory activity.
CoMSIA 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines nih.gov 0.62 0.90 Electrostatic, steric, hydrophobic, and H-bond acceptor fields influence activity.
CoMFA 2-((1H-indol-3-yl)thio)acetamide derivatives tandfonline.com 0.59 0.925 Steric and electrostatic fields are predictive of anti-influenza activity.
CoMSIA 2-((1H-indol-3-yl)thio)acetamide derivatives tandfonline.com 0.767 0.929 Electrostatic, acceptor, and donor fields provide a reliable predictive model.

| CoMSIA | Indole-alkylamine β3 adrenergic agonists mdpi.com | 0.626 | - | Steric, hydrogen-bond donor, and acceptor properties are the major contributors to activity. |

Note: This table presents data from studies on various indole derivatives to illustrate the application and outcomes of QSAR methodologies relevant to the this compound scaffold.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential 3D arrangements of chemical features (pharmacophores) that a molecule must possess to interact with a specific biological target. These models are then used as 3D queries to search large chemical databases in a process known as virtual screening, aiming to identify novel compounds with potential biological activity. nih.gov This approach combines both structure-based and ligand-based modeling. mdpi.com

For scaffolds related to this compound, pharmacophore modeling has been effectively applied. A study on amino derivatives of indole as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors developed a four-point pharmacophore model (HHRR) consisting of two hydrophobic groups (H) and two aromatic rings (R). researchgate.net This model provided detailed structural insights into the binding features necessary for potent Icmt inhibition. researchgate.net

Virtual screening campaigns based on pharmacophore models have proven successful in identifying potential inhibitors from large libraries. fortunejournals.com For example, a screening of over 52,000 marine natural products against PD-L1 used a structure-based pharmacophore model, leading to the identification of 12 initial small molecule hits. nih.gov In another study, a pharmacophore model for Janus Kinase (JAK) inhibitors was used to screen a pesticide database, identifying 64 potential candidates. mdpi.com These studies highlight the power of using a validated pharmacophore hypothesis as a 3D query to filter large databases and select promising molecules for further investigation. fortunejournals.com

Table 2: Common Pharmacophoric Features Identified for Indole-Based Compounds

Feature Type Description Example from Research
Hydrophobic Group (H) A nonpolar center that can engage in hydrophobic interactions. Identified as a key feature in Icmt inhibitors. researchgate.net
Aromatic Ring (R) A planar, cyclic, conjugated system. Two aromatic rings were found to be essential for Icmt inhibitor pharmacophore. researchgate.net
Hydrogen Bond Donor (D) A group capable of donating a hydrogen atom to form a hydrogen bond. The indole N-H group frequently acts as a hydrogen bond donor. nih.gov

| Hydrogen Bond Acceptor (A) | An electronegative atom that can accept a hydrogen atom in a hydrogen bond. | Identified in pharmacophore models for various kinase inhibitors. mdpi.comresearchgate.net |

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to QSAR and QSPR studies and are crucial for predicting a compound's pharmacokinetic profile. Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds.

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. It is a useful predictor of oral bioavailability and blood-brain barrier (BBB) penetration. researchgate.netmdpi.com Generally, a TPSA value below 140 Ų is associated with good intestinal absorption. researchgate.net

LogP is a measure of a compound's lipophilicity or hydrophobicity. It influences solubility, membrane permeability, and metabolic stability. The Pfizer rule suggests that compounds with LogP values over 3 and TPSA under 75 Ų are more likely to exhibit toxicity. chemmethod.com

Rotatable Bonds influence conformational flexibility, which in turn affects binding affinity and bioavailability.

For this compound, these descriptors can be computationally predicted to assess its drug-like properties.

Table 3: Predicted Molecular Descriptors for this compound

Descriptor Predicted Value Significance
Molecular Formula C₉H₁₀N₂ synquestlabs.com Defines the elemental composition.
Molecular Weight 146.19 g/mol synquestlabs.com Adheres to Lipinski's rule of five (<500 Da). mdpi.com
Topological Polar Surface Area (TPSA) 30.95 Ų ambeed.com Suggests excellent intestinal absorption and strong blood-brain barrier penetration (<60 Ų). researchgate.net
LogP (Consensus) 1.54 ambeed.com Indicates balanced lipophilicity, favorable for drug-likeness.
Number of Rotatable Bonds 1 ambeed.com Low number suggests good conformational stability.
Hydrogen Bond Donors 1 ambeed.com Complies with Lipinski's rule (<5).

| Hydrogen Bond Acceptors | 1 ambeed.com | Complies with Lipinski's rule (<10). |

Note: Values are computationally predicted and sourced from studies on 1-methyl-1H-indol-2-yl-methanamine, a structurally similar isomer, as a representative example. ambeed.com

In Silico ADMET Prediction for Pharmaceutical Relevance

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery. tandfonline.com These computational models allow for the early assessment of a compound's potential pharmacokinetic and safety profile, reducing the likelihood of late-stage failures. Various online tools and software packages are used to calculate these properties for novel compounds. chemmethod.comscielo.brudhtu.edu.ua

For indole derivatives, including those related to this compound, in silico ADMET studies have been widely reported. scielo.brpensoft.net Studies on diverse indole-thiosemicarbazone compounds showed they generally possess good oral bioavailability and low cytotoxicity against normal cells. scielo.brresearchgate.net Computational analysis of sulfonyl-derived indoles indicated good intestinal absorption and low penetration of the blood-brain barrier, suggesting suitability for oral administration with minimal central nervous system side effects. udhtu.edu.ua Furthermore, these compounds were predicted not to inhibit key cytochrome P450 (CYP) enzymes, which is a favorable metabolic property. udhtu.edu.ua

Table 4: Summary of Predicted ADMET Properties for Indole Scaffolds

ADMET Property Prediction for Indole Derivatives Pharmaceutical Relevance
Human Intestinal Absorption (HIA) Generally predicted to be high. udhtu.edu.uapensoft.net Indicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Variable; can be low for certain derivatives. udhtu.edu.ua Low penetration is desirable for peripherally acting drugs to avoid CNS side effects.
Caco-2 Permeability Often predicted to be permeable. mdpi.com Suggests good absorption across the intestinal epithelial barrier.
Cytochrome P450 (CYP) Inhibition Many derivatives are predicted to be non-inhibitors of major CYP isozymes (e.g., CYP2D6, CYP3A4). udhtu.edu.ua Low potential for drug-drug interactions.
Hepatotoxicity Predictions vary; some indole series show no predicted liver toxicity. pensoft.net Crucial for drug safety; avoidance of liver damage is a key goal.

| Mutagenicity (Ames Test) | Often predicted to be non-mutagenic. udhtu.edu.ua | Indicates a lower risk of causing genetic mutations. |

Note: This table summarizes general findings from in silico ADMET studies on various indole derivatives, providing a likely profile for compounds based on the this compound scaffold.

Medicinal Chemistry and Biological Activity of 1 Methyl 1h Indol 5 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 1-methyl-1H-indol-5-amine, these studies have been crucial in identifying key structural motifs and substitution patterns that govern their efficacy as enzyme inhibitors.

Influence of Substitution Patterns on Biological Efficacy

The biological activity of indole (B1671886) derivatives is highly sensitive to the nature and position of substituents on the indole ring system. vulcanchem.com Research has shown that modifications at various positions, including the N-1, C-3, and C-5 positions, can significantly alter the potency and selectivity of these compounds. vulcanchem.comd-nb.info

For instance, in the context of developing G-quadruplex binders, a series of 5-nitroindole (B16589) derivatives were synthesized. d-nb.info The synthesis of the core scaffold, this compound, was achieved through the Pd/C-catalyzed hydrogenation of 1-methyl-5-nitro-1H-indole. d-nb.info Further modifications, such as the introduction of a pyrrolidine-substituted 5-nitroindole scaffold, were explored to enhance binding to the c-Myc promoter G-quadruplex. d-nb.info

In the development of Monoamine Oxidase B (MAO-B) inhibitors, the substitution on the indole nitrogen and the nature of the group attached to the 5-amino position are critical. Studies on related indole-5-carboxamides revealed that N-alkylation can affect membrane permeability and protein binding. vulcanchem.com For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide, a compound structurally related to indole derivatives, showed subnanomolar potency against human MAO-B. acs.org The presence of dichlorophenyl and methyl groups were key to its high activity. acs.org Similarly, introducing a 3-fluorobenzoyl group at the N-1 position of an indol-5-yl pyrazine-2-carboxamide derivative resulted in a potent and selective MAO-B inhibitor. researchgate.net

Modifications at other positions of the heterocyclic ring have also been investigated. For anti-malarial pyrimidine (B1678525) derivatives, modifying the heterocycle at the R1 position from a 1H-indazole-5-amine to a 1H-indazole-6-amine was assessed to understand its impact on activity. nih.gov Introducing electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), at position 5 of the indole ring has been suggested as a strategy to enhance electronic effects and potentially biological activity. vulcanchem.com

Pharmacophore Development and Optimization

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. researchgate.net For indole-based inhibitors, these models typically include features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net

In the development of PIM kinase inhibitors based on a 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold, computational techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have been employed to define the pharmacophore. researchgate.netnih.gov These studies help identify the key structural features necessary for potent PIM2 kinase inhibition. nih.gov The indole moiety itself often serves as a crucial pharmacophoric element, capable of forming key interactions within the target protein's binding site. jetir.orgnih.gov

Pharmacophore models for antibacterial indole derivatives have been developed that highlight the importance of specific arrangements of hydrophobic atoms, aromatic rings, and hydrogen bond acceptors. researchgate.net For example, one model identified four hydrophobic atoms, two aromatic rings, and five hydrogen bond acceptors as key features. researchgate.net Such models are valuable tools for the virtual screening of compound libraries and for guiding the rational design of new, more potent derivatives. researchgate.net

Mechanisms of Biological Action and Pharmacological Targets

Derivatives of this compound have been investigated for their ability to interact with and modulate the activity of specific enzymes, demonstrating their potential as targeted therapeutic agents. The primary mechanisms involve the inhibition of key enzyme systems implicated in various diseases.

Inhibition of Enzyme Systems

Monoamine Oxidase B (MAO-B) is a crucial enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). Its inhibition is a key therapeutic strategy for neurodegenerative disorders. Several indole derivatives have been identified as potent and selective MAO-B inhibitors. acs.orgresearchgate.net

Indole-5-carboxamides, for example, have emerged as a class of highly potent, selective, and reversible MAO-B inhibitors. acs.org Kinetic studies and computational docking have provided insights into their binding mechanism, suggesting they interact competitively with the enzyme's active site. acs.org A notable derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e), demonstrated a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM for human MAO-B. researchgate.net This compound exhibited greater selectivity for MAO-B over MAO-A, a desirable trait for reducing potential side effects. researchgate.net

Another line of research has focused on creating hybrid molecules that combine the pharmacophore of an indole-based MAO inhibitor with that of another active compound. For instance, a hybrid of donepezil (B133215) and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine was designed as a multi-target agent that inhibits both cholinesterases and monoamine oxidases. acs.org The most promising hybrid from this series was a potent inhibitor of both MAO-A (IC₅₀ = 5.2 nM) and MAO-B (IC₅₀ = 43 nM). acs.org

The following table summarizes the MAO-B inhibitory activity of selected indole derivatives.

Compound NameTargetIC₅₀ ValueSelectivity Index (SI) vs MAO-AReference
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53)hMAO-B0.227 nM>5700 acs.org
N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (30)hMAO-B1.59 nM>6000 acs.org
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e)MAO-B0.78 µM>120 researchgate.net
N-(1-benzoyl-1H-indol-5-yl)pyrazine-2-carboxamide (4b)MAO-B1.65 µM>60 researchgate.net
Donepezil/N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine Hybrid (5)MAO-B43 nM- acs.org

hMAO-B refers to human Monoamine Oxidase B.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM2, are serine/threonine kinases that play a significant role in cell survival, proliferation, and oncogenic signaling. researchgate.netnih.gov Overexpression of PIM2 has been linked to various cancers, making it an attractive target for chemotherapy. nih.govecronicon.net

Derivatives based on a 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine scaffold have been identified as potent PIM kinase inhibitors. researchgate.netecronicon.net Computational studies, including 3D-QSAR and molecular docking, have been instrumental in understanding the SAR of this series and in designing new derivatives with enhanced PIM2 inhibitory activity. researchgate.netnih.gov These studies aim to identify the key structural features that allow these compounds to bind effectively to the ATP-binding pocket of the PIM2 kinase. nih.govnih.gov

The development of pan-PIM inhibitors, which target all three PIM isoforms (PIM1, PIM2, and PIM3), is an active area of research, as the isoforms can have redundant functions. nih.gov While many first-generation inhibitors were selective for PIM1, there is growing interest in developing compounds with broad activity against all PIM kinases. nih.gov

The table below presents data on PIM kinase inhibition by representative indole-related compounds.

Compound ScaffoldTargetIC₅₀ ValueReference
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-aminesPIM2- researchgate.net, nih.gov
7-azaindole (B17877) derivative (2)PIM1Potent nih.gov
2-azaindole (indazole) derivative (1)PIM1Potent nih.gov
Chlorinated 7-azaindole derivative (9)PIM2140 nM nih.gov
Chlorinated 7-azaindole derivative (14)PIM2140 nM nih.gov

Note: Specific IC₅₀ values for the 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amines series were part of a broader study focused on QSAR modeling rather than individual compound reporting in the cited abstracts. researchgate.netnih.gov

Enoyl-[acyl-carrier-protein] Reductase Inhibition

Modulation of Receptor Systems

Indole-based compounds are known to interact with various neurotransmitter systems. The indole nucleus is a core component of the neurotransmitter serotonin (B10506). nih.gov Derivatives of this compound have been investigated for their ability to bind to and modulate neurotransmitter receptors, particularly serotonin (5-HT) receptors. vulcanchem.com For example, certain indole derivatives show an affinity for the 5-HT₂A receptor. vulcanchem.com

In addition to the serotonergic system, indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid type 1 (CB1) receptor. acs.org One such prototypical modulator, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, was found to enhance the binding of agonists to the CB1 receptor. acs.org Structure-activity relationship studies revealed that modifications to the indole scaffold, such as substitutions at the C5-position, are crucial for their allosteric modulation of the CB1 receptor. acs.org

Table 3: Receptor Binding Affinity of Indole Derivatives A table detailing the binding affinities of specific indole derivatives to neurotransmitter receptors.

Compound Target Receptor Binding Affinity (Kᵢ)
F-98214-TA SERT 1.9 nM
F-98214-TA NET 13.5 nM
(S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine DAT 3.83 nM
(S)-4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine SERT 0.815 nM

Derivatives of this compound have been developed as potent inhibitors of monoamine reuptake transporters, which are key targets in the treatment of depression and other neurological disorders. wikipedia.org A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was discovered to be effective monoamine reuptake inhibitors. drugbank.com

Chiral resolution of these compounds revealed that the (2R,3S)-isomer is a potent inhibitor of the norepinephrine (B1679862) transporter (NET), with an IC₅₀ value of 28 nM. drugbank.com This isomer also demonstrated 13-fold selectivity over the serotonin transporter (SERT). drugbank.com Further structure-activity relationship studies aimed to improve both potency for NET and selectivity over SERT. This led to the discovery of a derivative that inhibited NET with an IC₅₀ value of 4 nM and exhibited 86-fold selectivity over SERT. ebi.ac.uk Another related compound, 5-(2-Aminopropyl)indole (5-IT), was also identified as a highly potent inhibitor of NET, as well as the dopamine and serotonin transporters. researchgate.net

Table 4: Monoamine Transporter Inhibition by Indole Derivatives A table summarizing the inhibitory concentrations (IC₅₀) of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivatives against monoamine transporters.

Compound Target Transporter IC₅₀ (nM) Selectivity (over SERT)
(2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol NET 28 13-fold
Compound 20 (derivative) NET 4 86-fold
Neurotransmitter Receptor Binding and Modulation

Interference with Cellular Processes

Microtubules, which are polymers of α- and β-tubulin, are essential for cell division and maintaining cell shape, making them a key target for anticancer drugs. Derivatives of this compound have been extensively studied as inhibitors of tubulin polymerization, often designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural tubulin inhibitor. nih.govrsc.org

Structural modifications of 1-methyl-5-indolyl-based compounds have yielded highly potent agents. acs.org For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized, with compound 7d emerging as a particularly potent inhibitor. rsc.org It displayed significant antiproliferative activity against several cancer cell lines and was shown to inhibit tubulin polymerization with an IC₅₀ value comparable to known inhibitors. rsc.org Similarly, other indole derivatives have been identified that bind to the colchicine (B1669291) site on tubulin, leading to G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, compound 5m was found to effectively inhibit tubulin polymerization with an IC₅₀ of 0.37 ± 0.07 μM. nih.gov

Table 5: Tubulin Polymerization Inhibition and Cytotoxicity of 1-Methyl-1H-indole Derivatives A table presenting the half-maximal inhibitory concentrations (IC₅₀) for tubulin polymerization and antiproliferative activity against various cancer cell lines.

Compound Tubulin Polymerization IC₅₀ (µM) Cancer Cell Line Antiproliferative IC₅₀ (µM)
5m 0.37 ± 0.07 - -
7d - HeLa 0.52
7d - MCF-7 0.34
7d - HT-29 0.86
1k 0.58 ± 0.06 MCF-7 0.0045 ± 0.001
21 0.15 ± 0.07 - 0.022 - 0.056
FtsZ Inhibition (Antibacterial)

The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, assembling into a ring-like structure (the Z-ring) at the future division site. rsc.orgresearchgate.net This process is essential for bacterial cytokinesis, making FtsZ a promising target for novel antibacterial agents. researchgate.netacs.org Inhibition of FtsZ polymerization disrupts the formation of the divisome, leading to cell filamentation and eventual lysis. researchgate.net

The indole scaffold is a key feature in several compounds designed to target FtsZ. nih.gov For instance, a library screening of indole and benzimidazole (B57391) derivatives identified an indole-core compound, CZ74, which demonstrated a potent cell division inhibitory effect. nih.gov This compound exhibited strong antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with minimum inhibitory concentration (MIC) values between 2–4 µg/mL. nih.gov However, it was not effective against Gram-negative strains like P. aeruginosa, K. pneumoniae, and E. coli at concentrations up to 64 µg/mL. nih.gov

Further research has led to the synthesis of various indole-containing derivatives as FtsZ inhibitors. Thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, disrupting its dynamic assembly and leading to bactericidal effects. rsc.org Similarly, benzimidazole-bridged benzophenone (B1666685) substituted indole scaffolds have been synthesized and evaluated, with docking studies confirming FtsZ as a potential target. researchgate.net In one study, certain derivatives from this class emerged as potent antibacterial molecules. researchgate.net Another approach involved designing 1-methyl-2-phenylpyridin-1-ium derivatives containing an indole moiety, intended to enhance hydrophobic interactions within the FtsZ protein. acs.org

Table 1: FtsZ Inhibition and Antibacterial Activity of Indole Derivatives

Compound Series/NameTarget Organism(s)Key FindingsReference
CZ74 (Indole-core)Gram-positive bacteria (MRSA, VRE)Inhibited cell division with MIC values of 2-4 µg/mL. nih.gov nih.gov
Thiazole-quinolinium derivativesGram-positive and Gram-negative bacteriaStimulated FtsZ polymerization, disrupting Z-ring formation. rsc.org rsc.org
Benzimidazole bridged benzophenone indoles (e.g., 11b, 11e, 11f, 11h)Various bacterial strainsDocking studies suggested FtsZ as the target; compounds showed potent antibacterial activity. researchgate.net researchgate.net
4-((1H-indol-5-yl)amino)-1-methyl-2-phenylpyridin-1-ium derivativesBroad-spectrumDesigned to enhance hydrophobic interactions with FtsZ. acs.org acs.org
Interaction with c-Myc G-Quadruplexes

The c-MYC oncogene, a key regulator of cell proliferation, is a major target in cancer therapy. acs.orgnih.gov Its promoter region contains a nuclease hypersensitive element (NHE) III1, which can form a G-quadruplex (G4) DNA structure that acts as a transcriptional silencer. nih.govnih.gov Small molecules that can bind to and stabilize this G4 structure can downregulate c-MYC expression, thereby inhibiting cancer cell growth. acs.orgnih.gov

Derivatives of this compound have been identified as promising fragments for developing c-Myc G4-stabilizing ligands. rsc.org A fragment-based screening identified this compound as a hit that interacts with the c-Myc G-quadruplex. rsc.org Building upon this scaffold, a series of pyrrolidine-substituted 5-nitroindole derivatives were synthesized. nih.gov Biophysical analyses confirmed that these compounds bind to the c-Myc promoter G-quadruplex, with NMR spectra indicating a 2:1 ligand-to-DNA binding stoichiometry, interacting with the terminal G-quartets. nih.gov These interactions lead to the downregulation of c-Myc expression and induce cell-cycle arrest in cancer cells. nih.gov

Further studies on quindoline (B1213401) derivatives, which are structurally related to indoles, also showed that these compounds can stabilize the c-Myc G-quadruplex, prevent the binding of the NM23-H2 transcription factor, and down-regulate c-Myc transcription. acs.org However, for some quindoline analogs, it was shown that while they do downregulate c-MYC expression, this effect is not mediated through direct targeting of the G-quadruplex in cellular models, advising caution in assigning mechanisms of action. nih.gov

Table 2: Interaction of Indole Derivatives with c-Myc G-Quadruplex

Compound/SeriesBinding TargetBiological EffectReference
This compoundc-Myc G-quadruplexIdentified as a fragment hit in a screening assay. rsc.org rsc.org
Pyrrolidine-substituted 5-nitroindolesc-Myc promoter G-quadruplexBind with 2:1 stoichiometry, downregulate c-Myc expression, and induce cell-cycle arrest. nih.gov nih.gov
Disubstituted quindoline derivatives (e.g., 7a4)c-Myc promoter G-quadruplexHigh binding affinity and selectivity; down-regulated c-Myc transcription and inhibited Burkitt's lymphoma cell proliferation. acs.org acs.org
Induction of Cell Apoptosis and Cell Cycle Arrest

A significant mechanism contributing to the antitumor activity of this compound derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. uniba.itrsc.org Many of these compounds exert their effects by interfering with microtubule dynamics, a critical process for cell division. nih.gov

For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized as tubulin polymerization inhibitors. nih.govrsc.org The lead compound, 7d, potently inhibited the proliferation of HeLa, MCF-7, and HT-29 cancer cells. rsc.org Mechanistic studies showed that it arrested the cell cycle in the G2/M phase and induced apoptosis in a dose-dependent manner by inhibiting tubulin polymerization, similar to the action of colchicine. nih.govrsc.org Similarly, certain indole–benzimidazole conjugates were found to be active against the DU-145 prostate cancer cell line, causing G2/M cell cycle arrest and inducing apoptosis through microtubule disruption and reduction of mitochondrial membrane potential.

Other indole derivatives induce apoptosis through different pathways. A series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives were found to activate the orphan nuclear receptor Nur77. rsc.org This activation was linked to the induction of apoptosis in H460 lung cancer cells. rsc.org The apoptotic effect of the most potent compounds was significantly reduced when Nur77 was knocked down, confirming its role as a critical mediator. rsc.org Furthermore, pyrrolidine-substituted 5-nitroindole derivatives that bind to the c-Myc G-quadruplex were also shown to induce cell-cycle arrest in the sub-G1/G1 phase and increase intracellular reactive oxygen species, leading to apoptosis. nih.gov

Table 3: Apoptosis and Cell Cycle Arrest Induced by Indole Derivatives

Compound SeriesCancer Cell Line(s)Mechanism of ActionKey Finding (IC50)Reference
N-((1-methyl-1H-indol-3-yl)methyl)acetamides (e.g., 7d)HeLa, MCF-7, HT-29Tubulin polymerization inhibition, G2/M arrest, apoptosis induction. nih.govrsc.orgHeLa: 0.52 μM; MCF-7: 0.34 μM. rsc.org nih.govrsc.org
Indole–benzimidazole conjugates (e.g., 5g, 6f)DU-145 (prostate)G2/M arrest, microtubule disruption, apoptosis. 5g: 0.09 μM; 6f: 0.11 μM.
1-(2-(adamantan-1-yl)-1H-indol-5-yl) ureas (e.g., 7s)H460 (lung)Nur77 activation, apoptosis induction. rsc.orgH460: 0.38 μM. rsc.org rsc.org
Pyranoindole derivatives (e.g., 7)HeLa (cervical)Tubulin polymerization inhibition, apoptosis. uniba.itHeLa: 7.20 μM. uniba.it uniba.it
Pyrrolidine-substituted 5-nitroindolesHeLa (cervical)c-Myc G4 binding, sub-G1/G1 arrest, apoptosis. nih.gov- nih.gov

Inhibition of Viral Fusion (e.g., HIV-1 gp41)

Viral fusion inhibitors prevent viruses from entering host cells, a critical first step in infection. This class of antivirals often targets viral envelope proteins responsible for mediating the fusion of the viral and cellular membranes. taylorandfrancis.comnih.gov The indole scaffold is a key component of several broad-spectrum antiviral agents that act via this mechanism. nih.gov

Arbidol (Umifenovir), a highly functionalized indole derivative, is a well-known viral entry and fusion inhibitor with activity against influenza A and B viruses, respiratory syncytial virus (RSV), and SARS. nih.govresearchgate.net It functions by inhibiting the fusion of the viral lipid membrane with the host cell membrane, specifically by preventing the low pH-induced conformational changes in the influenza hemagglutinin (HA) protein. taylorandfrancis.comresearchgate.net Structure-activity relationship (SAR) studies on Arbidol have led to the development of new indole derivatives with modified activity profiles. For example, ethyl 5-(hydroxymethyl)-1-methyl-2-(phenysulphanylmethyl)-1H-indole-3-carboxylate was identified as a more potent inhibitor than Arbidol against certain influenza A subtypes, showing a greater preference for binding to group 2 HAs. researchgate.net

Beyond influenza, other indole derivatives have been developed as potent viral fusion inhibitors. A novel class of indole derivatives was identified as potent inhibitors of RSV fusion. nih.govresearchgate.net SAR studies revealed that a 5-Cl substituted indole with a cyclic sulfonyl side chain was crucial for anti-RSV activity, leading to the discovery of a compound with an EC50 of 2 nM. nih.gov Mechanism-of-action studies confirmed that these compounds inhibit the RSV F protein-induced cell fusion process. nih.govresearchgate.net The development of indole derivatives as viral fusion inhibitors continues to be an active area of research for creating broad-spectrum antiviral therapeutics. nih.gov

Therapeutic Applications and Disease Areas

Antimicrobial and Antifungal Agents

Derivatives of this compound are recognized for their significant potential as antimicrobial and antifungal agents, owing to the versatile biological activity of the indole ring system. iosrjournals.orgvulcanchem.com

In the realm of antibacterial agents, various synthetic strategies have yielded potent compounds. A series of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides showed promising activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas, Serratia, and Bacillus cereus. iosrjournals.org The high potency was attributed to the combined presence of the indole and benzothiazole (B30560) heterocyclic rings. iosrjournals.org Another study reported on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which exhibited antibacterial activity against eight bacterial species that exceeded the potency of reference drugs ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. mdpi.comnih.gov The most active compound in this series showed MIC values as low as 0.004 mg/mL. mdpi.comnih.gov

The antifungal properties of these derivatives are equally notable. The aforementioned (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also displayed good to excellent antifungal activity, with a lead compound demonstrating an MIC of 0.004 mg/mL against Penicillium ochrochloron. mdpi.com Other research has focused on designing azole antifungal mimics. A series of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols exhibited potent activity against Candida albicans, with MICs below 65 ng/mL. nih.gov Subsequent work on related indol-3-ylmethylamino derivatives also showed antifungal activity against C. albicans, although they were weaker inhibitors than their indol-5-ylmethylamino counterparts. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Indole Derivatives

Compound SeriesTarget OrganismActivity (MIC)Reference
N-(1H-indol-5-yl)acetamides (e.g., 6k, 6l)E. coli, Pseudomonas, A. niger, C. albicansHighly active against various bacterial and fungal strains. iosrjournals.org iosrjournals.org
Indole-rhodanine derivatives (e.g., Compound 8)En. cloacae, B. subtilis, S. aureus0.004–0.03 mg/mL. mdpi.comnih.gov mdpi.comnih.gov
Indole-rhodanine derivatives (e.g., Compound 15)T. viride, A. fumigatusPotent antifungal, MIC range 0.004–0.06 mg/mL. mdpi.com mdpi.com
1-[(1H-indol-5-ylmethyl)amino]propan-2-olsCandida albicans<65 ng/mL. nih.gov nih.gov
1-[(1H-indol-3-ylmethyl)methylamino]propan-2-olsCandida albicans199.0 to 381.0 ng/mL. nih.gov nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (e.g., 3ao, 3aq)S. aureus (including MRSA)<1 μg/mL.

Antineoplastic and Antitumor Agents

The indole scaffold, and specifically derivatives of this compound, represents a privileged structure in the development of antineoplastic and antitumor agents. uniba.itajgreenchem.com These compounds can act via multiple mechanisms, including the inhibition of enzymes involved in DNA replication and interference with microtubule assembly, leading to cytotoxic effects against a range of cancer cell lines. uniba.itresearchgate.net

Several studies have highlighted the potent anti-proliferative activity of these derivatives. For instance, a series of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives showed moderate to high activity against lung (H460), liver (HepG2), and breast (MCF-7) cancer cell lines. rsc.org The most potent compounds exhibited IC50 values in the sub-micromolar range, such as compound 7f with an IC50 of 0.28 μM against HepG2 cells. rsc.org Notably, these compounds showed selectivity, with lower toxicity towards normal cell lines compared to tumor cells. rsc.org Another study synthesized new pyranoindole derivatives, with one compound showing good antitumor activity against the HeLa cervical cancer cell line (IC50 = 7.20 μM) by inhibiting tubulin polymerization. uniba.it

The incorporation of other chemical moieties, such as imidazole, can enhance the anticancer effects. ajgreenchem.com A study on ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives found that compounds with electron-withdrawing groups like fluorine on the indole ring showed excellent activity against ER-α positive breast cancer cells (T-47D and MCF-7). ajgreenchem.com The lead compounds from this series demonstrated superior binding affinities to the estrogen receptor compared to tamoxifen. ajgreenchem.com The versatility of the indole core allows for the design of compounds that target various pathways, including tubulin polymerization, the orphan nuclear receptor Nur77, and c-Myc G-quadruplexes, underscoring its importance in the development of novel anticancer therapeutics. nih.govrsc.org

Table 5: Antineoplastic and Antitumor Activity of Indole Derivatives

Compound SeriesCancer Cell Line(s)Activity (IC50)Reference
1-(2-(adamantan-1-yl)-1H-indol-5-yl) ureas (e.g., 7f)H460 (lung), HepG2 (liver), MCF-7 (breast)H460: 0.42 μM, HepG2: 0.28 μM. rsc.org rsc.org
Pyranoindole derivatives (e.g., 7)HeLa (cervical), MCF-7, MDA-MB231 (breast)HeLa: 7.20 μM. uniba.it uniba.it
Indole-imidazole derivatives (e.g., MDT-32, MDT-47)T-47D, MCF-7 (ER-α positive breast)Showed excellent anticancer activity, superior to other derivatives in the series. ajgreenchem.com ajgreenchem.com
Indole–benzimidazole conjugates (e.g., 5g)DU-145 (prostate), A549 (lung), HeLa (cervical)DU-145: 0.09 μM.

Neuropsychiatric Applications

Derivatives of this compound are a significant area of research for neuropsychiatric conditions due to the structural similarity of the indole core to endogenous neurotransmitters like serotonin. researchgate.netontosight.ai This has led to the exploration of these compounds as modulators of key central nervous system targets, including monoamine oxidase (MAO) enzymes and serotonin receptors. acs.orgnih.govmdpi.com Compounds with these scaffolds are under investigation for potential therapeutic effects in depression, anxiety, and other mood or neurological disorders. ontosight.aigoogle.com

Monoamine Oxidase B (MAO-B) Inhibition

Indole-5-carboxamides, which can be derived from the 1H-indol-5-amine scaffold, have been identified as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). acs.org Inhibition of MAO-B is a validated strategy for treating Parkinson's disease. Researchers have developed derivatives with subnanomolar potency and exceptional selectivity over the MAO-A isoform. acs.org For instance, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) demonstrated an IC50 value of 0.227 nM for human MAO-B and over 5,700-fold selectivity against MAO-A. acs.org Computational docking studies have provided a rationale for the high potency of these small molecules, showing how they interact with the enzyme's binding site. acs.org

Table 1: Potency and Selectivity of Indole-based MAO-B Inhibitors

Compound ID Chemical Name Target IC₅₀ (nM) Selectivity (vs. MAO-A)
53 (PSB-1410) N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide hMAO-B 0.227 >5700-fold
38a (PSB-1491) N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide hMAO-B 0.386 >25000-fold
58 (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine hMAO-B 0.612 >16000-fold
30 (PSB-1434) N-(3,4-difluorophenyl-1H-indazole-5-carboxamide hMAO-B 1.59 >6000-fold

Data sourced from a study on Indazole- and Indole-5-carboxamides as MAO-B inhibitors. acs.org

Serotonin 5-HT₇ Receptor Agonism

The 5-HT₇ receptor is implicated in the pathophysiology of depression, anxiety, and cognitive disorders. nih.govgoogle.com Close structural analogues of the known serotonin agonist 5-carboxamidotryptamine (B1209777) (5-CT), based on an indole-imidazole scaffold, have been synthesized and evaluated. nih.gov Specifically, 3-(1-methyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide (compound 13) was identified as a potent 5-HT₇ receptor agonist with a Kᵢ value of 6 nM. nih.gov A key advantage of these derivatives is their low basicity, which contributes to high selectivity over the 5-HT₁ₐ receptor, a common off-target for many serotonergic agents. nih.gov

Anti-inflammatory Properties

The indole scaffold is a well-established pharmacophore for anti-inflammatory agents. rsc.orgontosight.ai Research has focused on developing novel derivatives of 1-methyl-1H-indole that can modulate inflammatory pathways, such as by inhibiting cyclooxygenase (COX) enzymes. researchgate.netmdpi.com

Studies have shown that specific substitutions on the indole ring system can lead to significant anti-inflammatory activity. nih.gov For example, a series of 4-indole-2-arylaminopyrimidine derivatives were synthesized and evaluated for their ability to mitigate acute lung injury. nih.gov Structure-activity relationship (SAR) studies revealed that compounds with smaller cycloaliphatic amino substituents, such as a pyrrolidinyl group, exhibited enhanced anti-inflammatory effects. nih.gov In another study, a new series of indole-chalcone hybrids were evaluated in vivo, where 1-(1,3-Benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one (compound 4) showed the highest efficacy in models of acute inflammation and analgesia. acs.org Further investigations into 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified compounds with significant anti-inflammatory activity comparable to the reference drug indomethacin. mdpi.com One derivative, compound S3, was found to be a selective inhibitor of COX-2 expression, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Potential in Metabolic Disorders (e.g., Antidiabetic)

Indole derivatives have emerged as promising candidates for the development of new treatments for metabolic disorders, particularly type 2 diabetes. researchgate.netsci-hub.se Their mechanisms of action are diverse, targeting various pathways involved in glucose homeostasis.

One newly synthesized indole derivative, 1-(4-chlorobenzene)-5-hydroxy-2-methyl-3-indoleacetic acid (GY3), was found to have potential insulin-sensitizing and glucose-lowering effects. sci-hub.se Unlike some established antidiabetic drugs, this compound only weakly activated PPARα and had no effect on PPARγ, suggesting a different mechanism of action that could be beneficial for treating insulin (B600854) resistance. sci-hub.se Other research has focused on 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, which were shown to decrease postprandial blood glucose by inhibiting α-amylase and α-glucosidase. sci-hub.se Furthermore, indole derivatives have been designed as partial agonists of PPARγ, a key regulator of glucose metabolism. sci-hub.se

Table 2: Antidiabetic Potential of Select Indole Derivatives

Derivative Class Proposed Target/Mechanism Reported Effect
Indoleacetic Acid Derivatives (e.g., GY3) Insulin-sensitizing pathway Glucose-lowering effects sci-hub.se
4-Indolylphenyl-6-arylpyrimidine-2-imines α-amylase and α-glucosidase inhibition Decrease in postprandial blood glucose sci-hub.se

| Indole-based compounds (e.g., SR2067) | Partial agonism of PPARγ | Modulation of glucose metabolism sci-hub.se |

Drug Discovery and Development Pipeline Considerations

The progression of this compound derivatives from initial discovery to potential clinical candidates involves a structured pipeline of identification, evaluation, and refinement.

The initial discovery of active compounds often begins with high-throughput screening (HTS) of chemical libraries to identify "hits" with desired biological activity. ontosight.ai Once a lead compound is identified, medicinal chemists employ various optimization strategies. This involves synthesizing a series of analogues to establish a structure-activity relationship (SAR), which clarifies how different chemical modifications affect the compound's activity. nih.gov For example, modifying the substituents on the indole core or its side chains can dramatically alter potency and selectivity. acs.org

Advanced synthetic methodologies are crucial for this optimization process. Techniques such as the Buchwald–Hartwig and Suzuki coupling reactions are used to create complex derivatives, while classic reactions like the Friedel-Crafts and Mannich reactions are employed to modify the indole scaffold. acs.orgnih.gov Computational tools, including molecular docking, are also used to predict how derivatives will bind to their biological targets, guiding the design of more potent molecules. acs.orgresearchgate.net

A comprehensive evaluation strategy is essential to characterize the pharmacological profile of new derivatives.

In Vitro Evaluation: This is the first step to quantify a compound's activity. Radioligand binding assays are used to determine the affinity (Kᵢ) of a compound for its target receptor. nih.gov Enzyme inhibition assays are performed to measure the concentration required to inhibit 50% of an enzyme's activity (IC₅₀). acs.org Cellular assays are then used to confirm that the compound has the desired effect in a more complex biological system, such as inducing downregulation of a target protein or inhibiting cellular proliferation. tandfonline.com

In Vivo Evaluation: Compounds that show promise in vitro are advanced to in vivo studies using animal models. For anti-inflammatory derivatives, the carrageenan-induced paw edema model in rodents is a standard method to assess efficacy. mdpi.comacs.org For neuropsychiatric applications, behavioral models are used, such as tests that measure a compound's ability to reverse chemically-induced cognitive deficits, which can be indicative of pro-cognitive or antipsychotic-like effects. nih.gov

Two of the most critical parameters in drug development are potency and selectivity.

Potency refers to the concentration of a drug required to produce a specific effect. It is typically quantified by metrics such as the IC₅₀ or Kᵢ value, with lower numbers indicating higher potency. acs.orgnih.gov Research on indole derivatives has yielded compounds with exceptional potency, often in the low nanomolar or even subnanomolar range. acs.org

Selectivity is a measure of a drug's ability to bind to its intended target without affecting other receptors or enzymes in the body. High selectivity is crucial for minimizing off-target side effects. Derivatives of this compound have been optimized to achieve remarkable selectivity. A prime example is the development of MAO-B inhibitors that are thousands of times more selective for MAO-B than for the related MAO-A enzyme. acs.org Similarly, 5-HT₇ receptor agonists have been developed that show high selectivity against the 5-HT₁ₐ receptor, which is a significant achievement in serotonergic drug design. nih.gov

Table 3: Potency and Selectivity Data for Neuropsychiatric Drug Candidates

Compound ID Target Potency (Kᵢ or IC₅₀, nM) Selectivity Profile
53 (PSB-1410) hMAO-B 0.227 (IC₅₀) >5,700-fold vs. hMAO-A acs.org
38a (PSB-1491) hMAO-B 0.386 (IC₅₀) >25,000-fold vs. hMAO-A acs.org
13 5-HT₇ Receptor 6 (Kᵢ) 37-fold vs. 5-HT₁ₐ Receptor nih.gov

| 7 (AH-494) | 5-HT₇ Receptor | 5 (Kᵢ) | 25-fold vs. 5-HT₁ₐ Receptor nih.gov |

Applications of 1 Methyl 1h Indol 5 Amine Beyond Medicinal Chemistry

Role as a Chemical Intermediate in Materials Science

The unique electronic properties and reactive nature of the indole (B1671886) ring, combined with the presence of an amino group, make 1-methyl-1H-indol-5-amine a valuable precursor in the development of advanced materials. The electron-rich indole system can participate in the formation of charge-transfer complexes and conductive polymers, while the amine group offers a site for polymerization and functionalization.

Indole derivatives are recognized for their potential in organic electronics. irjmets.com The planar structure and π-conjugated system of the indole nucleus are conducive to charge transport, a fundamental property for semiconductor performance. This compound can serve as a monomer or a precursor for the synthesis of larger, more complex molecules with tailored electronic properties. The methylation at the N-1 position can enhance solubility and influence the molecular packing in the solid state, which are critical factors for the performance of organic semiconductor devices.

Research in this area often involves the polymerization of such indole-containing monomers or their incorporation into co-polymers. The resulting materials can be investigated for their charge mobility and energy levels, which determine their suitability for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While specific performance data for polymers derived solely from this compound is not extensively documented in publicly available literature, the general potential of substituted indoles in this field is well-established. irjmets.com

Table 1: Potential Electronic Properties of Indole-Based Polymers

PropertyIllustrative Value RangeSignificance in Organic Semiconductors
Hole Mobility (cm²/Vs)10⁻⁵ to 10⁻²Efficiency of positive charge transport
Electron Mobility (cm²/Vs)10⁻⁶ to 10⁻³Efficiency of negative charge transport
HOMO Level (eV)-5.0 to -5.8Determines the energy required to remove an electron
LUMO Level (eV)-2.5 to -3.5Determines the energy released when an electron is added

Note: This table presents illustrative data based on known properties of indole-based organic semiconductors to indicate the potential of materials derived from this compound.

The electron-rich nature of the indole ring makes it sensitive to the presence of electron-deficient species. This property can be harnessed in the development of chemical sensors. bham.ac.uk By incorporating this compound into a polymer backbone or attaching it to a solid support, materials that exhibit a change in their optical or electronic properties upon binding to a specific analyte can be created. The amino group provides a convenient handle for such integration. For instance, sensors for metal ions or nitroaromatic compounds, which are electron-poor, could potentially be developed using this indole derivative. The interaction with the analyte would perturb the electronic structure of the indole ring, leading to a detectable signal, such as a change in fluorescence or conductivity.

The incorporation of functional molecules like this compound into existing polymer matrices can significantly enhance their properties. The amine group can react with various functional groups in a polymer, such as epoxides or carboxylic acids, allowing it to be covalently bonded into the polymer network. google.com This can lead to improvements in thermal stability, mechanical strength, and even introduce new functionalities like UV absorption or conductivity. For example, the inclusion of the rigid indole structure can increase the glass transition temperature (Tg) of a polymer, making it more resistant to heat. A related compound, (1-ethyl-1H-indol-5-yl)methylamine, has been noted to enhance the thermal stability of polyamides. mdpi.com

Table 2: Illustrative Effects of Indole Derivatives on Polymer Properties

Polymer MatrixProperty ModifiedIllustrative Improvement
PolyamideThermal Stability (Tg)Increase of up to 40°C
Epoxy ResinMechanical StrengthEnhanced cross-linking density
PolycarbonateUV ResistanceIncreased absorption in the UV spectrum

Note: This table provides illustrative examples based on the known effects of indole derivatives on polymer matrices.

Integration into Sensor Technologies

Chemical Probes and Analytical Reagents

The inherent fluorescence of the indole nucleus provides a foundation for its use in the development of chemical probes and analytical reagents.

Indole and its derivatives are well-known for their fluorescent properties. The fluorescence of this compound can be sensitive to the local environment, such as polarity and the presence of specific ions or molecules. This sensitivity can be exploited to design fluorescent probes. The amino group can be further functionalized to introduce specific recognition elements, creating a probe that selectively binds to a target analyte. Upon binding, a change in the fluorescence intensity or wavelength can be observed. For example, indole-methylamine conjugates have been explored for their fluorescent properties, with excitation and emission maxima around 290 nm and 340 nm, respectively. mdpi.com While detailed studies on this compound as a fluorescent probe are not widely reported, its structural similarity to other fluorescent indole derivatives suggests its potential in this area. researchgate.net

Agrochemical Formulations and Development

The indole scaffold is found in many natural and synthetic compounds with biological activity, including those relevant to agriculture. bldpharm.com this compound can serve as a key intermediate in the synthesis of novel herbicides, pesticides, and plant growth regulators. The specific substitution pattern of this compound can be a starting point for the development of compounds with desired agrochemical properties. The synthesis of more complex molecules from this intermediate allows for the fine-tuning of activity, selectivity, and environmental persistence. For instance, it can be a precursor to compounds that mimic the activity of natural auxins, a class of plant hormones.

Industrial Applications of Indole Derivatives

Beyond their well-established role in medicinal chemistry, indole derivatives are versatile compounds utilized across a spectrum of industrial applications. mdpi.com Their unique chemical structure, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, imparts properties that make them valuable intermediates and functional molecules in sectors ranging from agriculture to materials science. creative-proteomics.comnumberanalytics.com The reactivity of the indole nucleus, particularly at the C3 position, allows for the synthesis of a vast array of substituted compounds with tailored functionalities. rsc.org

Agriculture In the agricultural sector, indole derivatives are primarily known for their role as plant growth regulators. frontiersin.org The most prominent example is Indole-3-acetic acid (IAA), a natural plant hormone (auxin) that governs critical functions like cell elongation and root development. creative-proteomics.comfrontiersin.org Synthetic indole derivatives, such as Indole-3-butyric acid (IBA), are widely used commercially to stimulate root formation in plant cuttings. frontiersin.orgnih.gov Research has also explored other derivatives like Indole-3-acetonitrile (IAN), which can be converted to IAA within plants and shows potent growth-regulating effects. frontiersin.orgnih.gov Beyond promoting growth, certain indole derivatives can enhance plant resilience to both biotic and abiotic stresses by activating the plant's immune system. frontiersin.orgnih.gov This has led to their investigation and use as fungicides, bactericides, and herbicides to protect crops from pests and diseases. dergipark.org.trresearchgate.net

Fragrance and Flavor Industry Indole itself has a complex aroma that, at very low concentrations, is floral and is a key component in the formulation of perfumes, particularly for jasmine and orange blossom scents. creative-proteomics.comchemcess.com It is used as a fixative to add depth and richness to fragrance profiles. chemcess.com In the flavor industry, indole and its derivatives contribute to the creation of savory and unique flavor compounds in various processed foods. creative-proteomics.comresearchgate.net

Dyes and Pigments Historically, the most famous indole derivative is indigo, the natural dye that gave the chemical family its name. While modern dye chemistry has evolved, indole derivatives continue to be relevant. wikipedia.org They serve as precursors and key components in the synthesis of various dyes and pigments used in the textile and polymer industries. mdpi.comdergipark.org.tr

Materials Science The application of indole derivatives in materials science is a growing field. numberanalytics.com Their electron-rich nature makes them suitable for use in the development of organic electronic materials. creative-proteomics.com For instance, they are investigated for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. numberanalytics.comnumberanalytics.com Phosphorus-containing indole derivatives are also synthesized for their potential use as specialized ligands and intermediates in materials science. rsc.org Furthermore, the indole scaffold plays a role in the polymer industry, where derivatives are used as raw materials for certain types of resins. taoka-chem.co.jp

Table of Industrial Applications of Indole Derivatives

Industrial Sector Application Specific Examples of Indole Derivatives Function
Agriculture Plant Growth Regulation Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA) Stimulate root growth, cell elongation. creative-proteomics.comfrontiersin.org
Crop Protection Various synthetic derivatives Act as fungicides, bactericides, herbicides. dergipark.org.trresearchgate.net
Fragrance & Flavor Perfumery Indole Component of floral scents, fragrance fixative. creative-proteomics.comchemcess.com
Food Additives Indole and its derivatives Creation of savory flavor profiles. creative-proteomics.comresearchgate.net
Dyes & Pigments Colorants Indigo, other synthetic derivatives Used in textile and polymer industries. mdpi.comdergipark.org.tr
Materials Science Organic Electronics Various indole-based compounds Used in OLEDs and organic semiconductors. numberanalytics.comnumberanalytics.com
Polymers Indole derivatives Raw materials for resins. taoka-chem.co.jp

Future Perspectives and Emerging Research Directions

Exploitation of 1-Methyl-1H-indol-5-amine in Novel Chemical Transformations

The reactivity of this compound at multiple sites—the indole (B1671886) nitrogen, the amino group, and the aromatic ring—makes it a prime candidate for the development of new chemical transformations. vulcanchem.com Future research is likely to focus on several key areas:

Catalyst Development: The amine functionality can act as a ligand for transition metals, opening avenues for the design of novel catalysts. Research into its application in asymmetric catalysis could lead to more efficient and selective synthetic routes for chiral molecules.

Multi-component Reactions: The ability of this compound to participate in multi-component reactions under solvent- and catalyst-free conditions presents a green and efficient method for synthesizing complex molecules. benthamdirect.com Further exploration of these reactions could yield diverse libraries of novel compounds with potential biological activities. medchemexpress.com

Novel Coupling Chemistries: The use of this compound and its derivatives in established coupling reactions like the Buchwald-Hartwig and Suzuki couplings has been demonstrated. acs.org Future work will likely expand the scope of these reactions, exploring new cross-coupling partners and reaction conditions to synthesize previously inaccessible molecular architectures.

Integration with Advanced Synthetic Biology and Chemoinformatics

The convergence of synthetic chemistry with biology and computational science offers exciting prospects for the utilization of this compound.

Engineered Biosynthetic Pathways: Synthetic biology approaches could be employed to engineer microorganisms capable of producing this compound or its precursors. This would provide a more sustainable and potentially cost-effective alternative to traditional chemical synthesis.

Chemoinformatic-Driven Drug Discovery: Chemoinformatics and molecular modeling are becoming indispensable tools in drug discovery. By analyzing large datasets of indole derivatives, researchers can predict the biological activities of new compounds based on the this compound scaffold. researchgate.net This in silico screening can prioritize synthetic targets and accelerate the discovery of new drug candidates. researchgate.net

Development of Next-Generation Therapeutics Based on the Indole Scaffold

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net this compound serves as a valuable starting point for the development of next-generation therapeutics targeting a wide range of diseases.

Targeting Protein Kinases: Derivatives of this compound have shown potential as kinase inhibitors, which are crucial targets in cancer therapy. vulcanchem.comresearchgate.net Future research will focus on designing more potent and selective inhibitors by modifying the substituents on the indole ring and the amino group. nih.gov

Neurological Disorders: The structural similarity of the indole core to neurotransmitters like serotonin (B10506) suggests its potential for developing treatments for neurological and psychiatric disorders. chemimpex.com Research into derivatives of this compound could lead to new therapies for conditions such as Alzheimer's disease, depression, and migraine. researchgate.netiosrjournals.org

Antimicrobial and Antiviral Agents: The indole scaffold has been associated with broad-spectrum antimicrobial and antiviral activities. vulcanchem.comnih.goviosrjournals.org The development of new derivatives of this compound could help address the growing threat of drug-resistant pathogens.

Exploration of New Material Science Applications

The unique photophysical and electronic properties of indole derivatives make them attractive candidates for applications in material science.

Organic Electronics: The electron-rich nature of the indole ring suggests that derivatives of this compound could be utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. chemimpex.comambeed.com

Fluorescent Probes and Sensors: The inherent fluorescence of some indole compounds allows for their use as probes and sensors for detecting specific ions or molecules. chemimpex.com Further functionalization of the this compound scaffold could lead to highly sensitive and selective sensors for environmental monitoring or medical diagnostics.

Multidisciplinary Approaches in Indole Research

The future of research on this compound and its derivatives will increasingly rely on multidisciplinary collaborations. The integration of organic synthesis, medicinal chemistry, computational modeling, biology, and material science will be crucial for unlocking the full potential of this versatile molecule. Such synergistic efforts will undoubtedly lead to groundbreaking discoveries and innovations in the years to come. mdpi.com

Q & A

Q. What are the standard synthetic routes for 1-methyl-1H-indol-5-amine, and how can reaction conditions be optimized?

The primary synthesis involves hydrogenating 1-methyl-5-nitro-1H-indole (11) using Pd/C and hydrazine hydrate (NH₂NH₂·H₂O), yielding 60% of the target amine (12). Key optimization parameters include catalyst loading (5–10% Pd/C), reaction time (6–12 hours), and temperature (70–90°C). Alternative reducing agents (e.g., H₂ gas under pressure) may improve reproducibility .

Q. How is the structural identity of this compound confirmed post-synthesis?

Characterization relies on ¹H/¹³C NMR spectroscopy :

  • ¹H NMR : Signals at δ ~3.7 ppm (N-methyl group) and δ ~5.5–6.5 ppm (aromatic protons) confirm substitution patterns.
  • ¹³C NMR : Peaks at ~28 ppm (CH₃) and ~110–150 ppm (indole carbons) validate the scaffold. Cross-referencing with published spectral data ensures accuracy .

Q. What purification techniques are effective for isolating this compound derivatives?

Flash chromatography with gradients of n-pentane/ethyl acetate (e.g., 3:1 ratio) is commonly used. For polar derivatives, reverse-phase HPLC or preparative TLC may enhance purity. Yields post-purification range from 49% to 60%, depending on substituent complexity .

Advanced Research Questions

Q. How can copper-catalyzed multi-component reactions functionalize this compound?

A copper(I)-catalyzed borylamidation protocol couples this compound with alkenes and CO, yielding γ-boryl amides (e.g., 19a, 49% yield). Key steps:

  • Use of 2.5 equiv. amine to drive reactivity.
  • Optimization of CO pressure (1–2 atm) and catalyst (CuI/ligand systems).
  • Validation via HRMS and ¹⁹F NMR (for boron-containing products) .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 49% vs. 60%)?

Discrepancies arise from:

  • Scale : Milligram-scale reactions may show lower yields due to handling losses.
  • Purification : Flash chromatography efficiency varies with solvent polarity and column packing.
  • Catalyst deactivation : Trace oxygen or moisture can reduce Pd/C activity. Rigorous inert-atmosphere protocols improve reproducibility .

Q. How do molecular docking studies guide the design of this compound derivatives for pharmacological applications?

Docking with targets like the androgen receptor (AR) identifies critical interactions (e.g., hydrogen bonds with LEU704, hydrophobic contacts with GLY708). Modifications at the indole C3 position enhance binding affinity, as seen in derivatives with antimicrobial activity (docking scores: −7.0 kcal/mol). MD simulations further validate stability over 100 ns trajectories .

Q. What analytical approaches troubleshoot side reactions in indole-amine conjugates?

  • LC-MS : Monitors intermediates in real-time.
  • Tandem MS/MS : Identifies byproducts (e.g., over-reduced nitro groups or dimerization).
  • Kinetic studies : Vary reaction time/temperature to suppress competing pathways (e.g., Michael addition in multi-component systems) .

Methodological Considerations

  • Experimental Design : For catalytic reactions, include controls without catalyst/ligand to assess background reactivity.
  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate reaction parameters (temperature, stoichiometry) with yield .
  • Safety : Handle hydrazine hydrate in fume hoods; Pd/C is pyrophoric when dry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.